molecular formula C30H36O14 B061898 Matteuorienate A CAS No. 161161-68-8

Matteuorienate A

Cat. No. B061898
CAS RN: 161161-68-8
M. Wt: 620.6 g/mol
InChI Key: SMLRKPPCBXFZQW-SKAYDIONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matteuorienate A is a C-methyl flavanone derivative that was isolated from Matteuccia orientalis (Hook.) Trev. (Aspidiaceae) . It has been found to be a very strong inhibitor of aldose reductase among natural products .


Synthesis Analysis

The synthesis of Matteuorienate A involves isolation from the Matteuccia orientalis (Hook.) Trev. (Aspidiaceae). The structures of these compounds were determined by the use of spectroscopic methods including 2D-NMR (1 H- 1 H COSY, 1 H- 13 C COSY and 1 H- 13 C long-range COSY) experiments and chemical methods .


Molecular Structure Analysis

The molecular structure of Matteuorienate A was determined using spectroscopic methods including 2D-NMR (1 H- 1 H COSY, 1 H- 13 C COSY and 1 H- 13 C long-range COSY) experiments and chemical methods .


Chemical Reactions Analysis

Matteuorienate A, along with Matteuorienate B and C, have been found to be very strong inhibitors of aldose reductase . A structure-activity relationship study showed that a carboxyl group played an important part in aldose reductase inhibitory activity in these three compounds .

Scientific Research Applications

Aldose Reductase Inhibitor

Matteuorienate A, along with Matteuorienate B, has been identified as a potent inhibitor of aldose reductase, an enzyme involved in diabetic complications. These compounds are derived from Matteuccia orientalis and are notable for their strength among natural products in inhibiting aldose reductase. This finding highlights the potential therapeutic applications of Matteuorienate A in managing diabetes-related complications (Kadota, Basnet, Hase, & Namba, 1994).

Influenza Virus Inhibition

Matteuorienate A, as a part of a group of C-methylated flavonoid glycosides isolated from Pentarhizidium orientale, has been studied for its inhibitory effects on the H1N1 influenza virus. This research indicates a potential application of Matteuorienate A in antiviral therapies, particularly against influenza (Huh et al., 2017).

Antioxidative Properties

Matteuorienate A has been identified as having antioxidative properties. This discovery is significant as antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases and aging processes. The study of Matteuorienate A’s antioxidative activity contributes to the understanding of its potential health benefits and therapeutic applications (Li Shu-be, 2014).

Chemical Composition Analysis

Studies on Matteuorienate A have also focused on understanding its chemical structure and composition, which is essential for its potential application in pharmaceuticals and therapeutics. Detailed analysis using spectroscopic methods and chemical derivatization has been conducted to ascertain its precise structure and properties (Zhang, Yang, Fu, & Tu, 2004).

Mechanism of Action

The mechanism of action of Matteuorienate A is related to its strong inhibitory effect on aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are used in the management of complications of diabetes mellitus.

Future Directions

The strong inhibitory effect of Matteuorienate A on aldose reductase suggests potential for future research and development of treatments for diabetes mellitus and its complications . Further studies could explore the synthesis of Matteuorienate A and its analogs, their mechanisms of action, and their efficacy and safety in preclinical and clinical trials.

properties

CAS RN

161161-68-8

Molecular Formula

C30H36O14

Molecular Weight

620.6 g/mol

IUPAC Name

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid

InChI

InChI=1S/C30H36O14/c1-13-23(35)22-17(31)9-18(15-5-7-16(40-4)8-6-15)42-28(22)14(2)27(13)44-29-26(38)25(37)24(36)19(43-29)12-41-21(34)11-30(3,39)10-20(32)33/h5-8,18-19,24-26,29,35-39H,9-12H2,1-4H3,(H,32,33)/t18-,19+,24+,25-,26+,29-,30?/m0/s1

InChI Key

SMLRKPPCBXFZQW-SKAYDIONSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)O[C@@H](CC2=O)C4=CC=C(C=C4)OC)O

SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)OC)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)OC)O

synonyms

6''-O-dicrotalyl-7-O-glucopyranosylmatteucinol
matteuorienate A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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